N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a benzofuropyrimidine derivative featuring a 2-methoxybenzyl group at the N-position and a tetrahydrofuran-2-ylmethyl substituent at the 3-position of the pyrimidine core.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-31-19-10-4-2-7-16(19)13-26-21(29)15-34-25-27-22-18-9-3-5-11-20(18)33-23(22)24(30)28(25)14-17-8-6-12-32-17/h2-5,7,9-11,17H,6,8,12-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFALQRHEIZLLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 479.5 g/mol. Its structure includes:
- Methoxybenzyl group
- Tetrahydrofuran moiety
- Benzofuro-pyrimidine structure
These features contribute to its diverse biological activities, including anticancer and antimicrobial properties.
Biological Activities
Research indicates that compounds with similar structures to N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit a variety of biological activities:
| Compound Class | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxoquinazoline Derivatives | Quinazoline core | Anticancer, antimicrobial |
| Benzofuro-Pyrimidine Analogues | Similar fused ring system | Enzyme inhibition |
| Tetrahydrofuran-based Compounds | Contain tetrahydrofuran ring | Various biological activities |
The biological activity of N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may involve several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to selectively inhibit pathways such as PI3K/Akt and ERK, which are crucial in cancer cell proliferation.
- Synergistic Effects : Studies suggest that this compound may work synergistically with other agents (e.g., gefitinib) to enhance cytotoxic effects against specific cancer cell lines like MDA-MB-468.
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide on various cancer cell lines. The findings indicated:
- A significant reduction in cell viability in MDA-MB-468 cells compared to control groups.
Selectivity and Efficacy
The compound demonstrated a tumor-selectivity ratio ranging from 1.07 to over 10. This suggests a higher efficacy against certain cancer types while minimizing effects on normal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzofuropyrimidine and benzothienopyrimidine derivatives. Key structural analogs and their comparative properties are summarized below:
Table 1: Structural and Functional Comparison
Key Observations :
Trifluoromethyl substituents (e.g., ) enhance metabolic stability and membrane permeability due to their electronegativity and lipophilicity.
Core Structure Variations: Benzothieno[2,3-d]pyrimidine analogs () exhibit higher solubility in aqueous media compared to benzofuropyrimidines, attributed to sulfur’s polarizability.
Biological Activity :
- Compounds with 3-trifluoromethylphenyl groups () show superior antimicrobial activity, likely due to enhanced electron-withdrawing effects.
- 2-Methoxybenzyl substituents (target compound, ) may favor kinase inhibition via hydrophobic pocket interactions.
Computational Insights: The ChemGPS-NP model () positions the target compound in a chemical space distinct from benzothieno derivatives, emphasizing the role of oxygen vs. sulfur in the core structure. Molecular fingerprinting () highlights functional similarities between the target compound and kinase inhibitors, despite structural divergences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
